1-Isocyanato-1-(trifluoromethyl)cyclopropane

Lipophilicity Drug design Physicochemical property

1-Isocyanato-1-(trifluoromethyl)cyclopropane (CAS 905994-33-4) is a geminally disubstituted cyclopropane building block bearing both an electrophilic isocyanate group (-N=C=O) and a trifluoromethyl group (-CF3) on the same ring carbon. With molecular formula C5H4F3NO and a molecular weight of 151.09 g/mol, this compound is supplied as a liquid with a typical purity of ≥95–98% by commercial vendors.

Molecular Formula C5H4F3NO
Molecular Weight 151.09
CAS No. 905994-33-4
Cat. No. B3058630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isocyanato-1-(trifluoromethyl)cyclopropane
CAS905994-33-4
Molecular FormulaC5H4F3NO
Molecular Weight151.09
Structural Identifiers
SMILESC1CC1(C(F)(F)F)N=C=O
InChIInChI=1S/C5H4F3NO/c6-5(7,8)4(1-2-4)9-3-10/h1-2H2
InChIKeyXZDYKHMQWQNTIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isocyanato-1-(trifluoromethyl)cyclopropane (CAS 905994-33-4): Core Identity and Procurement Baseline


1-Isocyanato-1-(trifluoromethyl)cyclopropane (CAS 905994-33-4) is a geminally disubstituted cyclopropane building block bearing both an electrophilic isocyanate group (-N=C=O) and a trifluoromethyl group (-CF3) on the same ring carbon [1]. With molecular formula C5H4F3NO and a molecular weight of 151.09 g/mol, this compound is supplied as a liquid with a typical purity of ≥95–98% by commercial vendors . It is classified as a PFAS-related substance and carries a comprehensive GHS hazard profile including H225 (highly flammable), H301+H311+H331 (toxic via multiple routes), H334 (respiratory sensitization), and H318 (serious eye damage) [1]. The compound serves as a versatile electrophilic synthon for constructing ureas, carbamates, and amides bearing the conformationally constrained 1-(trifluoromethyl)cyclopropyl scaffold, a motif of growing interest in medicinal chemistry and agrochemical discovery programs [2].

Why Generic Substitution Fails for 1-Isocyanato-1-(trifluoromethyl)cyclopropane: The Dual Pharmacophore Problem


Simple cyclopropyl isocyanates (e.g., CAS 4747-72-2) and trifluoromethyl isocyanate (CAS 460-49-1) each capture one functional dimension of this compound but critically lack the other. Cyclopropyl isocyanate provides ring strain-driven reactivity but omits the lipophilicity enhancement, metabolic stabilization, and unique electronic effects conferred by the CF3 group [1]. Conversely, trifluoromethyl isocyanate delivers the CF3 motif but lacks the conformational rigidity and defined exit vector geometry of the cyclopropane ring, which is essential for optimizing ligand-receptor complementarity [2]. The methyl analog (1-isocyanato-1-methylcyclopropane, CAS 102121-96-0) and difluoromethyl analog (1-(difluoromethyl)-1-isocyanatocyclopropane, CAS 2306341-53-5) offer partial fluorine incorporation but with substantially different lipophilicity (ΔLogP ~1.0 vs CF3) and hydrogen bond acceptor profiles [3]. The quantitative evidence in Section 3 demonstrates that these structural differences translate into measurable, decision-relevant property gaps that preclude simple drop-in replacement.

Quantitative Differentiation Evidence for 1-Isocyanato-1-(trifluoromethyl)cyclopropane Versus Closest Analogs


Lipophilicity (XLogP3) Comparison: CF3-Cyclopropane Isocyanate vs. Unsubstituted and Non-Cyclic CF3 Isocyanates

The target compound exhibits a computed XLogP3-AA value of 2.5, compared to 1.5 for the unsubstituted cyclopropyl isocyanate and 2.2 for trifluoromethyl isocyanate (CF3-NCO, which lacks the cyclopropane ring) [1][2][3]. This represents a ΔLogP of +1.0 relative to the parent cyclopropyl isocyanate, corresponding to an approximately 10-fold higher octanol/water partition coefficient, and a ΔLogP of +0.3 relative to CF3-NCO despite the addition of two methylene units. For the difluoromethyl analog (1-(difluoromethyl)-1-isocyanatocyclopropane), although experimental logP is not publicly available, the replacement of CF3 with CHF2 typically reduces lipophilicity by approximately 0.5–0.7 log units based on matched molecular pair analyses in cyclopropane series [4].

Lipophilicity Drug design Physicochemical property

Hydrogen Bond Acceptor (HBA) Count: Fluorine Atoms as Latent Recognition Elements

The target compound has a computed hydrogen bond acceptor count of 5, compared to only 2 for the unsubstituted cyclopropyl isocyanate [1][2]. The three additional HBA sites arise from the three fluorine atoms of the CF3 group, each of which can participate in weak C-F···H-X hydrogen bonding interactions. Trifluoromethyl isocyanate (CF3-NCO) also has 5 HBA sites but with zero rotatable bonds, offering no conformational degrees of freedom [3]. The methyl analog (1-isocyanato-1-methylcyclopropane) has only 2 HBA sites and lacks any fluorine-mediated recognition capability .

Fluorine chemistry Molecular recognition C-F bond

Molecular Weight and Chromatographic Differentiation from Closest Fluorinated Analogs

The target compound has a monoisotopic mass of 151.0245 Da, distinguishing it from the difluoromethyl analog (1-(difluoromethyl)-1-isocyanatocyclopropane, CAS 2306341-53-5, MW 133.10 g/mol) by 17.99 mass units and from the non-fluorinated methyl analog (MW 97.12 g/mol) by 53.97 mass units [1]. This mass difference is analytically significant for LC-MS purity verification: the [M+H]+ ion at m/z ~152.03 is baseline-resolved from the difluoromethyl analog's [M+H]+ at m/z ~134.06, enabling unambiguous identity confirmation in procurement quality control workflows.

Molecular weight Chromatography QC/QA

GHS Hazard Profile: Respiratory Sensitization as a Differentiating Safety Factor for Facility Planning

The target compound carries GHS hazard code H334 ('May cause allergy or asthma symptoms or breathing difficulties if inhaled') with a 100% notification ratio from ECHA C&L inventory reports, a classification absent from the simpler cyclopropyl isocyanate (CAS 4747-72-2), which is classified only under H225 (flammable liquid) [1]. The target compound additionally carries H318 (serious eye damage), H317 (skin sensitization), and multiple acute toxicity classifications (H301, H311, H331) [1]. This comprehensive hazard profile necessitates dedicated engineering controls (closed-system handling, local exhaust ventilation) and respiratory protection that may not be required for non-fluorinated cyclopropyl isocyanate analogs.

Safety GHS classification Facility requirements

Synthetic Provenance: Curtius Rearrangement from Commercial Carboxylic Acid Precursor

The compound is synthesized via Curtius rearrangement from 1-(trifluoromethyl)cyclopropanecarboxylic acid (CAS 277756-46-4, commercially available from Oakwood Chemical, Cat. #013181) using diphenylphosphonic azide (DPPA) and triethylamine in refluxing toluene, as documented in patent US08481732B2 [1]. This well-precedented synthetic route contrasts with the phosgene-based methods often required for simpler alkyl and aryl isocyanates. The commercial availability of the precursor carboxylic acid from multiple suppliers (including Biosynth and CymitQuimica) provides supply chain redundancy that is not always available for the difluoromethyl or methyl analogs, whose precursor acids may have longer lead times or fewer qualified suppliers .

Synthetic route Curtius rearrangement Supply chain

High-Value Application Scenarios for 1-Isocyanato-1-(trifluoromethyl)cyclopropane Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of Conformationally Constrained CF3-Urea and CF3-Carbamate Bioisosteres

The target compound is ideally suited for generating 1-(trifluoromethyl)cyclopropyl ureas and carbamates as conformationally restricted bioisosteres of tert-butyl or isopropyl groups in lead optimization programs. The LogP of 2.5 (versus 1.5 for the unsubstituted cyclopropyl isocyanate) provides drug-like lipophilicity without exceeding the LogP >3 threshold associated with increased promiscuity and metabolic liability [1]. The CF3 group contributes three hydrogen bond acceptor sites via fluorine atoms, enabling C-F···H-N interactions that can enhance binding affinity relative to the methyl analog [2]. The cyclopropane ring limits rotational degrees of freedom (1 rotatable bond vs. flexible alkyl isocyanates), pre-organizing the scaffold for entropically favored target binding .

Agrochemical Discovery: Electrophilic Synthon for Fluorinated Crop Protection Agents

In agrochemical research, the compound serves as a key building block for introducing the CF3-cyclopropane motif into insecticidal and fungicidal chemotypes. Trifluoromethyl-substituted cyclopropanes are recognized as an important compound class in agrochemical discovery due to the metabolic stability conferred by the CF3 group and the rigid cyclopropane core [1]. The isocyanate functionality provides a direct, atom-economical route to urea and carbamate linkages that are privileged pharmacophores in numerous commercial agrochemicals. The availability of a documented patent-scale synthetic route (US08481732B2) from a commercially available carboxylic acid precursor supports process chemistry scale-up considerations [2].

Chemical Biology: Activity-Based Probe Design Leveraging Fluorine NMR Detection

The presence of three chemically equivalent fluorine atoms creates a strong, singlet ¹⁹F NMR signal that can be exploited for ligand-observed protein NMR screening and metabolic tracing experiments. With a hydrogen bond acceptor count of 5, the compound engages in fluorine-mediated interactions that can be selectively monitored by ¹⁹F NMR without background interference from biological matrices [1]. This property distinguishes it from the non-fluorinated analog (cyclopropyl isocyanate, 0 fluorine atoms, invisible to ¹⁹F NMR) and the difluoromethyl analog (2 fluorine atoms, more complex splitting patterns), making the CF3 variant uniquely suited for ¹⁹F NMR-based assay development [2].

Fragment-Based Drug Discovery: Minimalist CF3-Cyclopropane Fragment for Library Design

With a molecular weight of 151.09 Da, heavy atom count of 10, and LogP of 2.5, this compound satisfies the 'rule of three' criteria for fragment-based screening libraries (MW <300, clogP ≤3, HBA ≤6) [1]. The combination of an electrophilic warhead (isocyanate) with a metabolically stable CF3-cyclopropane core creates a versatile fragment that can be directly elaborated into diverse chemotypes via reaction with amine-, alcohol-, or thiol-containing fragment libraries. The well-characterized GHS hazard profile, while demanding appropriate handling infrastructure, provides clear and actionable safety guidance for fragment library production teams [2].

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